molecular formula C14H27N3O3 B14774019 (R)-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14774019
M. Wt: 285.38 g/mol
InChI Key: PDMVFECTGGFCIN-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl ester and amino groups. Common reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be employed in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-(®-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)

InChI Key

PDMVFECTGGFCIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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